
Tenatoprazole (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线及反应条件
特诺普拉唑的合成涉及多个关键步骤,从咪唑并吡啶核心的制备开始。 该核心是通过一系列反应合成的,包括缩合、环化和亚砜化 .
工业生产方法
特诺普拉唑(钠盐)的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程包括使用批准的赋形剂和直接压片方法进行片剂制剂 . 片剂进行肠溶包衣以提高生物利用度,并在胃酸性环境中防止降解 .
化学反应分析
反应类型
特诺普拉唑经历各种化学反应,包括:
氧化: 特诺普拉唑可以被氧化形成特诺普拉唑砜.
还原: 特诺普拉唑的还原会导致形成特诺普拉唑硫醚.
取代: 咪唑并吡啶环上可能发生取代反应.
常见试剂和条件
主要产品
氧化: 特诺普拉唑砜
还原: 特诺普拉唑硫醚
科学研究应用
Tenatoprazole, particularly its sodium salt monohydrate form, is a proton pump inhibitor (PPI) with applications in treating various digestive pathologies. Research indicates it offers improved therapeutic efficacy compared to other PPIs .
Scientific Research Applications
Mechanism of Action
Tenatoprazole is a prodrug that converts into an active sulfenamide or sulfenic acid form in the stomach's secretory canaliculus . This active form binds to the gastric H+/K+-ATPase, inhibiting gastric acid secretion by forming a disulfide bond . Studies show tenatoprazole binds to the catalytic subunit of the gastric acid pump at specific sites, namely Cys813 and Cys822, resulting in sustained inhibition .
Prolonged Action and Enhanced Bioavailability
Tenatoprazole has a longer plasma half-life (approximately 7 hours) compared to other PPIs, leading to a more prolonged inhibition of gastric acid secretion . The sodium salt monohydrate form of S-tenatoprazole exhibits excellent solubility in water (140-150 g/L at 25°C), which is significantly higher than that of racemic tenatoprazole and S-tenatoprazole . This enhanced solubility improves the absorption and therapeutic efficacy of the drug . Studies in dogs have shown that the bioavailability of S-tenatoprazole sodium salt hydrate is two-fold greater than the free form, attributed to differences in crystal structure and hydrophobic nature .
Clinical Applications
Tenatoprazole sodium is used in human and veterinary medicine for treating digestive pathologies requiring intense and prolonged inhibition of acid secretion . Specific applications include:
- Treatment of gastroesophageal reflux symptoms and lesions .
- Management of digestive hemorrhages resistant to other PPIs .
- Treatment of these diseases in polymedicated patients .
- Eradication of Helicobacter pylori in the treatment of duodenal ulcers .
Tenatoprazole can improve healing and increase the rate of normalization of histological changes in gastric and esophageal lesions, potentially decreasing recurrences . Pharmacokinetic properties allow for a single daily dose in relevant indications .
Pharmaceutical Formulations
The sodium salt monohydrate of S-tenatoprazole can be formulated into pharmaceutical compositions with one or more excipients and pharmaceutically acceptable carriers . It can be administered orally or parenterally, with oral or intravenous routes preferred . The dosage typically ranges between 10 and 120 mg per day, preferably between 10 and 80 mg, and more preferably between 15 and 40 mg of active ingredient, depending on the patient's condition and the severity of the disease .
Advantages over Other PPIs
Tenatoprazole's unique imidazo[4,5-b]pyridine structure reduces the rate of metabolism, increasing plasma residence time . Studies have demonstrated that tenatoprazole is more effective than H2-receptor antagonists and equivalent or better than other PPIs . It has a stronger acid suppression and a longer period of intragastric pH above 4 . Furthermore, clinical studies indicated that nocturnal acid breakthrough duration was significantly shorter for tenatoprazole compared to esomeprazole . The sodium salt monohydrate allows for a reduction in the administered dose by a factor of between 1.5 and 2 for similar exposure, effectively doubling the therapeutic efficacy for the same dose of active ingredient .
The excellent solubility of the sodium salt monohydrate ensures better absorption of the active ingredient, leading to improved bioavailability, with oral administration bioavailability approaching that of intravenous administration .
作用机制
. 该酶负责胃酸产生的最后一步。 特诺普拉唑通过与该酶共价结合,有效地阻断酸分泌,导致胃酸度降低 . 特诺普拉唑的延长半衰期允许延长酸抑制,使其有效用于夜间酸控制 .
相似化合物的比较
类似化合物
- 奥美拉唑
- 兰索拉唑
- 泮托拉唑
独特性
特诺普拉唑的独特性在于其咪唑并吡啶环结构,这与其他质子泵抑制剂中发现的苯并咪唑部分不同 . 这种结构差异有助于其更长的半衰期和延长的酸抑制 . 此外,与其他质子泵抑制剂相比,特诺普拉唑在夜间对胃内酸度的控制更有效 .
属性
分子式 |
C16H17N4NaO3S |
---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-3-ide |
InChI |
InChI=1S/C16H17N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3;/q-1;+1 |
InChI 键 |
FEOTUYWTBYAGEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)N=C(C=C3)OC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。